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Compound Name:
4-(Difluoromethoxy)piperidine

hydrochloride

Cat. No.: B1448477 Get Quote

An In-Depth Technical Guide to 4-(Difluoromethoxy)piperidine Hydrochloride: A Key

Building Block for Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic

incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern

therapeutic design. The difluoromethoxy group, in particular, offers a unique constellation of

properties that can profoundly influence a compound's metabolic stability, lipophilicity, and

target-binding affinity. When coupled with the privileged piperidine scaffold, the resulting

building block, 4-(Difluoromethoxy)piperidine hydrochloride (CAS Number: 1630907-16-2),

emerges as a valuable tool for crafting next-generation therapeutics.[1][2]

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)piperidine
hydrochloride, synthesizing its chemical properties, plausible synthetic strategies, and its

significant potential in medicinal chemistry. As a Senior Application Scientist, the insights

presented herein are grounded in established chemical principles and field-proven applications

of related structures, aiming to empower researchers in their quest for novel and effective drug

candidates.

PART 1: Core Physicochemical and Structural
Characteristics
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4-(Difluoromethoxy)piperidine hydrochloride is a fluorinated heterocyclic compound that

serves as a versatile intermediate in organic synthesis. The presence of the difluoromethoxy (-

OCHF₂) group is critical; it often acts as a bioisosteric replacement for other functional groups,

such as a methoxy or hydroxyl group, while conferring distinct electronic and metabolic

advantages. The piperidine ring itself is one of the most ubiquitous N-heterocycles found in

approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a

versatile scaffold for appending other pharmacophoric elements.[3][4]

Key Properties Summary
A compilation of the core identifying and physical properties of 4-(Difluoromethoxy)piperidine
hydrochloride is presented below. This data is essential for reaction planning, analytical

characterization, and material handling.

Property Value Source(s)

CAS Number 1630907-16-2 [1][2]

Molecular Formula C₆H₁₂ClF₂NO [1][2]

Molecular Weight 187.61 g/mol [1][2]

Synonyms

4-

(DIFLUOROMETHOXY)PIPER

IDINE HCL, Piperidine, 4-

(difluoromethoxy)-,

hydrochloride (1:1)

[2]

Typical Purity ≥97% [1]

Storage Conditions

Room Temperature / Inert

atmosphere, store in freezer

(-20°C)

[1]

PART 2: Synthesis Strategy and Mechanistic
Rationale
While specific, detailed experimental procedures for the synthesis of 4-
(Difluoromethoxy)piperidine hydrochloride are not extensively published in peer-reviewed

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1448477?utm_src=pdf-body
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0043-1764218.pdf
https://pubmed.ncbi.nlm.nih.gov/35675050/
https://www.benchchem.com/product/b1448477?utm_src=pdf-body
https://www.benchchem.com/product/b1448477?utm_src=pdf-body
https://vibrantpharma.com/product/4-difluoromethoxypiperidine-hydrochloride/
https://chemdad.com/index.php?c=article&id=66928
https://vibrantpharma.com/product/4-difluoromethoxypiperidine-hydrochloride/
https://chemdad.com/index.php?c=article&id=66928
https://vibrantpharma.com/product/4-difluoromethoxypiperidine-hydrochloride/
https://chemdad.com/index.php?c=article&id=66928
https://chemdad.com/index.php?c=article&id=66928
https://vibrantpharma.com/product/4-difluoromethoxypiperidine-hydrochloride/
https://vibrantpharma.com/product/4-difluoromethoxypiperidine-hydrochloride/
https://www.benchchem.com/product/b1448477?utm_src=pdf-body
https://www.benchchem.com/product/b1448477?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


journals, a plausible and robust synthetic route can be designed based on well-established

methodologies in fluorine chemistry and heterocyclic synthesis. The following proposed

workflow starts from a common commercially available precursor, 4-hydroxypiperidine.

Proposed Synthetic Workflow
The synthesis can be logically broken down into three key stages:

Nitrogen Protection: The secondary amine of the piperidine ring must be protected to prevent

it from interfering with the subsequent difluoromethylation step. The tert-butyloxycarbonyl

(Boc) group is an ideal choice due to its stability under the planned reaction conditions and

its straightforward removal.

Difluoromethylation: The core transformation involves the conversion of the hydroxyl group to

the desired difluoromethoxy ether. This is typically achieved using a difluoromethylating

agent under basic conditions.

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting

group and the formation of the hydrochloride salt to improve the compound's stability and

handling characteristics.
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Step 1: N-Protection

Step 2: O-Difluoromethylation

Step 3: Deprotection & Salt Formation

4-Hydroxypiperidine

N-Boc-4-hydroxypiperidine

 (Boc)₂O, Base (e.g., Et₃N)
 Solvent (e.g., DCM) 

N-Boc-4-(difluoromethoxy)piperidine

 Base (e.g., NaH)
 Difluoromethylating Agent (e.g., ClCHF₂ gas or TMS-CF₂H)

 Solvent (e.g., DMF, THF) 

4-(Difluoromethoxy)piperidine
hydrochloride

 HCl (e.g., 4M in Dioxane)
 or HCl gas in Ether 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)piperidine hydrochloride.

Experimental Causality and Protocol Considerations
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Step 1 (Protection): The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for amine

protection. The reaction is typically run in a non-protic solvent like dichloromethane (DCM)

with a mild base such as triethylamine (Et₃N) to neutralize the acid byproduct. The choice of

the Boc group is strategic; it is robust enough to withstand the strongly basic conditions of

the subsequent step.

Step 2 (Difluoromethylation): This is the most critical step. The hydroxyl group of N-Boc-4-

hydroxypiperidine is first deprotonated with a strong, non-nucleophilic base like sodium

hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This generates a

nucleophilic alkoxide. This alkoxide then reacts with a suitable difluoromethyl source. While

chlorodifluoromethane (Freon-22) has been used historically, modern, safer alternatives like

TMS-CF₂H (Difluoromethyl)trimethylsilane) activated by a fluoride source are often preferred.

The causality is clear: a potent nucleophile is required to attack the electrophilic "CHF₂"

synthon. Rigorously anhydrous conditions are paramount to prevent quenching the base and

alkoxide intermediate.

Step 3 (Deprotection): The Boc group is exquisitely sensitive to strong acid. Treatment with a

solution of hydrochloric acid, such as 4M HCl in dioxane or ethereal HCl, efficiently cleaves

the Boc group, liberating the free amine. The reaction proceeds via protonation of the

carbonyl oxygen of the carbamate, followed by the loss of tert-butyl cation (which is trapped

as isobutylene and t-butanol) and carbon dioxide. The piperidine nitrogen is protonated in

situ by the excess HCl, directly yielding the desired hydrochloride salt, which often

precipitates from the reaction mixture, facilitating its isolation and purification.

PART 3: Applications in Medicinal Chemistry and
Drug Design
The true value of 4-(Difluoromethoxy)piperidine hydrochloride lies in its application as a

molecular building block. The difluoromethoxy group is not merely a placeholder; it is a

strategic modulator of key drug-like properties.

The Role of the Difluoromethoxy Group
The -OCHF₂ group is a powerful bioisostere for hydroxyl (-OH), methoxy (-OCH₃), and thiol (-

SH) groups. Its unique properties include:
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Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy

group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can

significantly enhance a drug candidate's half-life and oral bioavailability.

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers

the pKa of the piperidine nitrogen compared to its non-fluorinated or methoxy-substituted

counterparts. This can be crucial for optimizing a compound's ionization state at

physiological pH, affecting its solubility, cell permeability, and target engagement.

Lipophilicity and Permeability: The -OCHF₂ group increases lipophilicity (logP) compared to a

hydroxyl group but is considered a "lipophilic hydrogen bond donor," allowing it to participate

in unique interactions with protein targets. This modulation can fine-tune a molecule's ADME

(Absorption, Distribution, Metabolism, and Excretion) profile.

Scaffold for Biologically Active Agents
Fluorinated piperidine scaffolds are integral to numerous classes of therapeutic agents. While

specific drugs containing the 4-(difluoromethoxy)piperidine fragment are not yet prevalent in

the public domain, its structural similarity to other building blocks used in active research

programs points to its high potential. For instance, related 4,4-difluoropiperidine derivatives

have been synthesized and characterized as potent and highly selective antagonists for the

Dopamine D4 receptor, a target of interest for treating the side effects of Parkinson's disease

therapy.[5][6] The piperidine nitrogen serves as a key attachment point for building out the rest

of the molecule to achieve the desired pharmacophore.

Core Building Block

Synthetic Elaboration

Potential Drug Candidate

4-(Difluoromethoxy)piperidine
(Hydrochloride Salt)

N-Alkylation or
N-Arylation

 Functionalization
of Piperidine N-H 

Reductive Amination

 Functionalization
of Piperidine N-H 

Amide Coupling

 Functionalization
of Piperidine N-H 

Final Bioactive Molecule
(e.g., Receptor Antagonist, Enzyme Inhibitor)

 Leads to 

 Leads to 

 Leads to 
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Caption: Logical workflow for incorporating the building block into a drug candidate.

PART 4: Safety, Handling, and Storage
Scientific integrity demands a cautious approach to handling any chemical reagent, especially

when comprehensive toxicological data is not available.

Hazard Profile: A specific, verified Safety Data Sheet (SDS) for 4-
(Difluoromethoxy)piperidine hydrochloride (CAS 1630907-16-2) is not readily available in

public databases. However, data for structurally analogous compounds, such as 4,4-

Difluoropiperidine hydrochloride, can provide a useful surrogate for preliminary risk

assessment. For this related compound, the identified hazards include:

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Recommended Handling Protocols:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,

chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any

dust or powder.

Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse

thoroughly with water. Wash hands thoroughly after handling.

Storage: Store the compound in a tightly sealed container in a cool, dry place. Some

suppliers recommend storage in a freezer under an inert atmosphere to ensure long-term

stability.[8]

Conclusion
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4-(Difluoromethoxy)piperidine hydrochloride represents more than just another chemical in

a catalog. It is an enabling tool for medicinal chemists, offering a pre-packaged combination of

a privileged pharmaceutical scaffold and a powerful bioisosteric group. Its strategic use can

lead to the discovery of drug candidates with enhanced metabolic stability, optimized

physicochemical properties, and improved target affinity. By understanding its properties,

plausible synthesis, and potential applications, researchers are better equipped to leverage this

valuable building block in the development of innovative therapeutics to address unmet medical

needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1448477?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1448477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

